The structural complexity and rigidity of azabicyclooctane derivatives make them promising candidates for drug development. The synthesized analogue mentioned in the first paper could serve as a lead compound for the development of new drugs due to its rigid structure, which might confer selectivity and potency1. Similarly, the agonistic activity of azabicyclooctane derivatives on the alpha7 receptor indicates potential applications in treating neurological disorders, as the alpha7 receptor is implicated in cognitive function and neurodegenerative diseases2.
The alpha7 nicotinic acetylcholine receptor is a target for therapeutic intervention in various neurological conditions. The compound "(+)-3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane" from the second paper demonstrates potent agonistic activity, suggesting that similar azabicyclooctane derivatives could be explored for their neuropharmacological effects2. This could lead to the development of new treatments for diseases such as Alzheimer's and schizophrenia, where the alpha7 receptor modulation has been shown to be beneficial.
The synthesis of azabicyclooctane derivatives involves complex chemical reactions, including alkylation-cyclization processes. The methodologies developed for these syntheses can be applied to other chemical compounds, potentially leading to the discovery of new reactions and the creation of novel molecules with unique properties1.
This compound is classified under the category of bicyclic amino acids and is recognized for its role in pharmaceutical applications. Its systematic name reflects its stereochemistry, indicating that it possesses three specific chiral centers, all in the R configuration. The compound is listed under the CAS number 129101-19-5 and has been documented in various chemical databases and patent literature, highlighting its relevance in synthetic organic chemistry.
The synthesis of (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and stereochemical outcome of the synthesis .
The molecular formula for (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester is CHNO, with a molecular weight of approximately 247.32 g/mol.
The structural integrity can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule .
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester participates in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization .
The mechanism of action for (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester primarily relates to its role as a precursor in the synthesis of angiotensin-converting enzyme inhibitors:
Studies have demonstrated that modifications at specific positions on the bicyclic framework can enhance potency and selectivity for ACE inhibition .
The physical properties of (R,R,R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester include:
Chemical properties include stability under standard laboratory conditions, although care must be taken when handling due to potential reactivity with strong acids or bases during hydrolysis reactions .
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester finds applications primarily in medicinal chemistry:
The compound features a rigid, fused bicyclic framework comprising a pyrrolidine ring (five-membered nitrogen-containing heterocycle) and a cyclopentane ring. This [3.3.0] octane system indicates two fused five-membered rings sharing three common atoms, resulting in a bridged structure with eight atoms in total. The molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol [1] [5]. The bicyclic core imposes significant steric constraints, with the bridgehead carbon atoms (positions 1 and 5) adopting a cis junction. This configuration forces the ring system into a bent "U"-shaped conformation, critically influencing the spatial orientation of the carboxylic acid substituent at position 3 and the benzyl ester group attached via an ester linkage [3] [8].
Table 1: Core Structural Parameters
Feature | Description |
---|---|
Bicyclic System | 2-Azabicyclo[3.3.0]octane |
Ring Fusion | cis-Fused pyrrolidine and cyclopentane |
Substituent at C3 | Benzyloxycarbonyl (C₆H₅CH₂OC(O)-) |
Molecular Formula | C₁₅H₁�NO₂ |
Molecular Weight | 245.32 g/mol |
Bond Angles at Bridgehead | ~94° (C1-C5-C4), ~108° (N2-C3-C7) |
Three chiral centers exist at carbon atoms C1, C3, and C5 of the bicyclic scaffold. The (R,R,R) designation specifies the absolute configuration at each center, with the hydrogen atoms at bridgehead carbons (C1 and C5) in cis-orientation relative to each other. The carboxyl group at C3 adopts an endo position relative to the bicyclic ring system, meaning it is oriented toward the concave face of the bent structure [3] [9]. This cis,endo configuration is energetically favored due to reduced steric clashes with the ring fusion hydrogens. The (R) configuration at C3 positions the benzyl ester moiety in a distinct spatial quadrant, which profoundly impacts molecular recognition in biological contexts. The enantiomeric purity of this stereoisomer is critical for its function as a synthetic intermediate, as evidenced by specific rotation data ([α]₂₀/D) reported for its enantiomer [1] [10].
The synthesis of 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivatives typically yields multiple stereoisomers due to the three chiral centers. The (R,R,R) isomer is one of eight possible stereoisomers (four enantiomeric pairs). Its diastereomeric counterpart, the (S,S,S) enantiomer (CAS 87269-87-2), exhibits distinct physicochemical properties, including a specific rotation of [α]₂₀/D = -28° to -32° (c=1, DMSO) [6] [8]. The (S,S,S) enantiomer is biologically significant as an intermediate in angiotensin-converting enzyme (ACE) inhibitors like Ramipril, whereas the (R,R,R) variant serves as a chiral building block for alternative applications [1] [6]. Separation of these isomers relies on chiral chromatography or diastereomeric salt crystallization, exploiting differences in polarity and crystalline packing [3] [7].
Table 2: Comparative Stereoisomer Properties
Isomer | CAS Number | Specific Rotation [α]₂₀/D | Biological Relevance |
---|---|---|---|
(R,R,R) | 129101-19-5 | Not reported | Chiral synthon |
(S,S,S) | 87269-87-2 | -31° (c=1, DMSO) | Ramipril intermediate |
Key Difference | Absolute configuration at C1, C3, C5 | Determines pharmacologic activity |
X-ray crystallographic analysis of the related (S,S,S)-enantiomer hydrochloride salt (CAS 87269-87-2) reveals a melting point of 176–180°C and orthorhombic crystal packing [8] [10]. The bicyclic core adopts a cis-fused conformation with puckering parameters of Q(2) = 0.452 Å and φ(2) = 178.6° for the pyrrolidine ring, and Q(2) = 0.511 Å and φ(2) = 201.9° for the cyclopentane ring. The benzyl ester group occupies an equatorial position relative to the pyrrolidine ring, stabilized by weak C–H···O interactions between the ester carbonyl and adjacent ring hydrogens. The endo-oriented carboxylate exhibits torsional angles (N2–C3–C7–O1 = -172.5°) consistent with minimized steric strain. For the (R,R,R) enantiomer, computational modeling (DFT B3LYP/6-31G*) predicts nearly identical ring geometry but inverted chirality, resulting in a mirror-image crystal packing arrangement [6] [9] [10].
Table 3: Crystallographic and Conformational Data
Parameter | (S,S,S)-Isomer (HCl Salt) | (R,R,R)-Isomer (Predicted) |
---|---|---|
Melting Point | 176–180°C | Not reported |
Crystal System | Orthorhombic | Mirror image |
Torsion Angle (N2-C3-C7-O1) | -172.5° | +172.5° |
Ring Puckering (Pyrrolidine) | Q(2) = 0.452 Å; φ(2) = 178.6° | Identical magnitude, opposite phase |
Key Stabilizing Interaction | C–H···O (2.89 Å) | C–H···O (equivalent) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9